5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,2,4-oxadiazole moiety bearing a 2,4-dimethoxyphenyl group and a methyl linker, along with a 2-methoxyphenyl group at position 2. This hybrid structure combines the pharmacophoric features of pyrazolo-pyrazinones (known for kinase inhibition and anticancer activity) and 1,2,4-oxadiazoles (valued for metabolic stability and hydrogen-bonding capacity) . The methoxy substituents likely enhance solubility and influence target binding, while the oxadiazole ring contributes to structural rigidity .
Properties
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-31-15-8-9-17(21(12-15)33-3)23-25-22(34-27-23)14-28-10-11-29-19(24(28)30)13-18(26-29)16-6-4-5-7-20(16)32-2/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCOJJKXDPULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.5 g/mol. The compound contains multiple functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for its role in enhancing bioactivity.
- Pyrazolo[1,5-a]pyrazine core : Associated with diverse pharmacological effects.
Anticancer Properties
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds in this class have shown IC50 values ranging from 34 μM to 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through caspase activation. In vitro studies revealed that treatment with these compounds leads to morphological changes indicative of apoptosis, such as cell shrinkage and detachment .
Antimicrobial Activity
Preliminary investigations suggest that the compound may also possess antimicrobial properties. Analogous compounds have demonstrated effectiveness against various pathogenic bacteria, although specific data on this compound is limited .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of related oxadiazole derivatives, researchers found that the presence of methoxy groups significantly enhanced the cytotoxicity against cancer cell lines. The study reported an IC50 value of approximately 36 μM for one derivative against HCT-116 cells .
Study 2: Apoptosis Induction Mechanism
Another investigation focused on the apoptotic effects induced by similar compounds. The study utilized flow cytometry to measure phosphatidylserine translocation and caspase activation in treated cells. Results indicated a concentration-dependent increase in apoptotic cells, particularly in HeLa cells treated with concentrations above 100 μM .
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HCT-116 | 36 | Apoptosis via caspase activation |
| Cytotoxicity | HeLa | 34 | Apoptosis via morphological changes |
| Cytotoxicity | MCF-7 | 70 | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Pyrazolo-Pyrazinone vs. Pyrazolo-Pyrimidine
The pyrazolo[1,5-a]pyrazin-4-one core distinguishes this compound from more widely studied pyrazolo[1,5-a]pyrimidines (Table 1). Pyrazolo-pyrimidines, such as 6m and 6p (from Kamal et al., 2013), exhibit potent anticancer activity via kinase inhibition, but their planar pyrimidine core may reduce conformational flexibility compared to the pyrazinone system .
Table 1: Core Structure Comparison
Substituent Effects: Methoxy Positioning and Oxadiazole Linkers
The 2,4-dimethoxyphenyl group on the oxadiazole ring contrasts with analogs like 942035-02-1 , which has a 4-methoxyphenyl substituent (). Studies on pyrazolo-pyrimidines suggest that electron-donating groups (e.g., methoxy) at para positions enhance kinase affinity, while meta/ortho substitutions may sterically hinder binding . The target compound’s 2,4-dimethoxy configuration could balance electronic effects and steric tolerance, though direct evidence is lacking.
Table 2: Substituent Comparison
Functional Group Synergy: Oxadiazole vs. Triazole and Thiophene
The 1,2,4-oxadiazole linker in the target compound contrasts with triazole or thiophene moieties in analogs (e.g., 923226-64-6 , ). Oxadiazoles are resistant to hydrolysis compared to esters, improving pharmacokinetics . However, triazoles (e.g., in antimalarial compounds) offer stronger hydrogen-bonding interactions, which may enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
